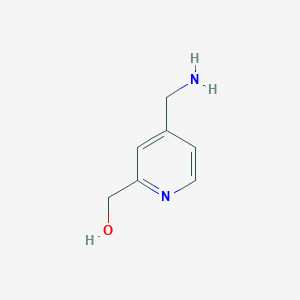
(4-(Aminomethyl)pyridin-2-yl)methanol
Vue d'ensemble
Description
“(4-(Aminomethyl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H10N2O . It is also known as 2-Picolylamine . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring with an aminomethyl group attached to the 4-position . The presence of the nitrogen atom in the pyridine ring and the aminomethyl group contributes to the molecule’s polarity and reactivity .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 174.63 . The compound is typically stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Characterization
This compound has been utilized in the synthesis of complex molecules. For instance, it served as a precursor in the three-component synthesis of novel pyridine derivatives, showcasing its versatility in organic synthesis processes (Wu Feng, 2011). Additionally, it played a critical role in the synthesis of nickel complexes, highlighting its application in the development of catalytic systems for the oligomerization of ethylene, with significant implications for industrial processes (Anthony Kermagoret & P. Braunstein, 2008).
Catalysis
The compound has been involved in studies related to its catalytic properties, particularly in the context of transition metal-mediated reactions. This includes its role in facilitating the synthesis of Zn(II) complexes, which act as catalysts in aldol reactions, simulating the active sites of zinc-dependent class II aldolases (T. Darbre et al., 2002).
Ligand in Coordination Chemistry
Its utility extends to coordination chemistry, where it functions as a ligand in the formation of polynuclear copper(II) complexes. These complexes exhibit unusual structures and have been studied for their magnetic properties, contributing valuable insights into the field of molecular magnetism (E. S. Bazhina et al., 2019).
Biocatalysis
In biocatalysis, the compound has been a key intermediate in the enzymatic synthesis of chiral alcohols, demonstrating the potential of microbial cells to perform stereoselective reductions. This highlights its importance in the production of chiral intermediates for pharmaceutical applications, offering a green and efficient alternative to traditional chemical synthesis (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).
Safety and Hazards
“(4-(Aminomethyl)pyridin-2-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
[4-(aminomethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,4-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKTQQZUZJZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
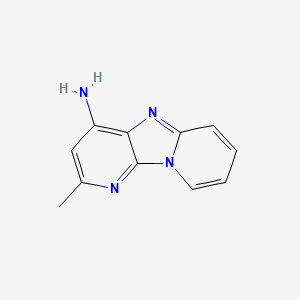



![1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-](/img/structure/B3358796.png)

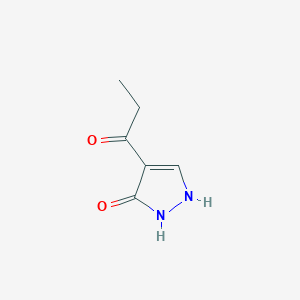
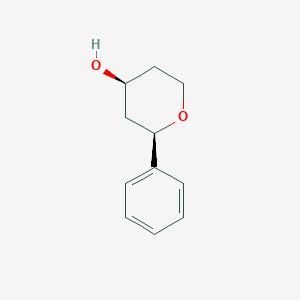
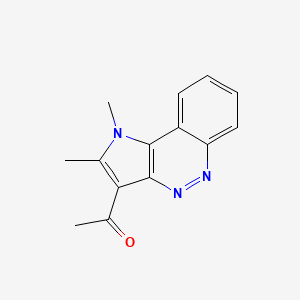

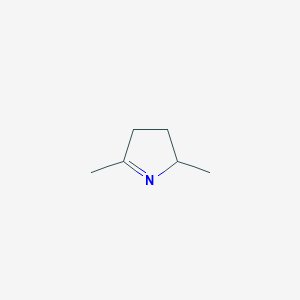
![4H-Imidazo[2,1-c][1,4]benzoxazine](/img/structure/B3358843.png)


